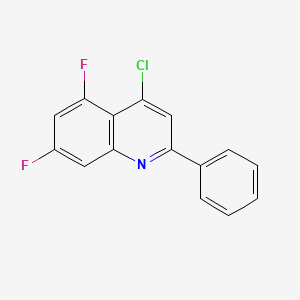

4-Chloro-5,7-difluoro-2-phenylquinoline

Description

Overview of the Quinoline (B57606) Scaffold in Contemporary Chemical Research

Quinoline, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a structural motif of paramount importance in modern chemical research. wikipedia.orgiipseries.orgacs.org This scaffold is not merely a synthetic curiosity but is found at the heart of numerous natural products, most notably the cinchona alkaloids like quinine, a landmark antimalarial drug. nih.govresearchgate.netresearchgate.net The inherent chemical properties of the quinoline nucleus, including its ability to undergo a variety of chemical transformations, make it a versatile building block for the synthesis of a diverse array of derivatives. iipseries.orgnih.gov

The significance of the quinoline scaffold is underscored by its presence in a multitude of approved drugs spanning a wide therapeutic spectrum. acs.orgresearchgate.netnih.gov Beyond its historical role in antimalarial therapy, quinoline derivatives have been successfully developed as antibacterial, anticancer, anti-inflammatory, and antiviral agents. wikipedia.orgacs.orgwikipedia.org The ability of the quinoline ring system to interact with various biological targets, including enzymes and nucleic acids, has cemented its status as a "privileged structure" in drug discovery. mdpi.comresearchgate.net This term reflects the recurring appearance of the quinoline core in compounds exhibiting potent and diverse biological activities. nih.govmdpi.comresearchgate.net Consequently, the synthesis and functionalization of quinoline derivatives remain an active and fruitful area of contemporary research. iipseries.orgresearchgate.net

Significance of Halogen Substituents (Chlorine and Fluorine) in Quinoline Heterocyclic Systems

The introduction of halogen atoms, particularly chlorine and fluorine, onto the quinoline scaffold is a well-established strategy for modulating the physicochemical and biological properties of the parent molecule. researchgate.netnih.gov Halogenation can profoundly influence a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. researchgate.netresearchgate.net

The presence of a chlorine atom can significantly enhance the biological activity of a molecule. acs.orgdomainex.co.uk This is often attributed to an increase in lipophilicity, which can improve the compound's ability to cross cell membranes. researchgate.net Furthermore, the electronegativity and size of the chlorine atom can lead to specific steric and electronic interactions with receptor binding sites, potentially increasing potency and selectivity. researchgate.net In the context of quinoline-based drugs, chlorine substitution has been a key feature in the development of potent antimalarial and antibacterial agents. jk-sci.com

Fluorine substitution holds a special place in medicinal chemistry, often referred to as a "bioisosteric" replacement for hydrogen. domainex.co.uk The small size of the fluorine atom minimizes steric hindrance, while its high electronegativity can alter the acidity of nearby functional groups and influence molecular conformation. researchgate.net A crucial advantage of fluorination is the increased metabolic stability it can confer upon a molecule by blocking sites susceptible to oxidative metabolism. researchgate.net In the realm of quinolones, the introduction of a fluorine atom at the 6-position was a pivotal moment, leading to the development of the highly successful fluoroquinolone class of antibiotics with a broader spectrum of activity. wikipedia.orgjptcp.com The strategic placement of fluorine atoms can therefore be a powerful tool to enhance the drug-like properties of quinoline derivatives.

The combined presence of both chlorine and fluorine on the quinoline ring, as in the case of 4-Chloro-5,7-difluoro-2-phenylquinoline, suggests a deliberate design to harness the distinct advantages of each halogen.

Contextualization of this compound within the Broader Quinoline Research Landscape

While specific research data on this compound is scarce in publicly accessible literature, its structural features firmly place it within the ongoing quest for novel bioactive molecules. The 2-phenylquinoline (B181262) substructure is a known pharmacophore with a range of biological activities, including potential applications as efflux pump inhibitors to combat antimicrobial resistance and as scaffolds for antiviral agents. nih.govnih.gov

The synthesis of such a polysubstituted quinoline would likely employ one of the classic named reactions for quinoline synthesis, such as the Friedländer, Combes, or Doebner-von Miller reactions, adapted for the specific precursors required. wikipedia.orgdrugfuture.comwikipedia.org For instance, a plausible route could involve the condensation of a suitably substituted 2-aminoaryl ketone with a compound containing an activated methylene (B1212753) group.

The combination of a 4-chloro substituent with two fluorine atoms at positions 5 and 7 on the benzo part of the quinoline ring is a sophisticated substitution pattern. The 4-chloro group is a common feature in many bioactive quinolines, often serving as a reactive handle for further functionalization or contributing directly to biological activity. The difluoro substitution on the benzene ring is expected to significantly modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its interaction with biological targets and improving its pharmacokinetic profile. Based on structure-activity relationship studies of related compounds, it can be inferred that this compound is likely being investigated for its potential as an anticancer, antimicrobial, or antiviral agent.

Historical Trajectories of Quinolone and Fluoroquinolone Scaffold Modification Research

The story of quinoline-based drug discovery is a compelling narrative of continuous innovation and scaffold modification. The journey began with the discovery of nalidixic acid in 1962, the first quinolone antibiotic. researchgate.netorganicreactions.org While effective for urinary tract infections, its use was limited by a narrow spectrum of activity and the rapid development of bacterial resistance. researchgate.net

A significant breakthrough occurred in the 1970s with the introduction of a fluorine atom at the 6-position of the quinolone ring, giving rise to the fluoroquinolones. researchgate.netorganicreactions.org This modification dramatically expanded the antibacterial spectrum and improved pharmacokinetic properties. jptcp.comresearchgate.net The subsequent decades saw a flurry of research focused on modifying the fluoroquinolone scaffold at various positions, leading to the development of highly successful drugs like ciprofloxacin (B1669076) and levofloxacin. organicreactions.orgacs.org

Key modifications that have shaped the evolution of fluoroquinolones include:

N-1 substitution: The introduction of a cyclopropyl (B3062369) group at the N-1 position was found to enhance potency. wikipedia.org

C-7 substitution: The addition of a piperazine (B1678402) ring or other nitrogen-containing heterocycles at the C-7 position significantly improved activity against both Gram-positive and Gram-negative bacteria. wikipedia.org

C-8 substitution: Modifications at the C-8 position have been explored to further enhance activity and improve safety profiles. wikipedia.org

This relentless exploration of the quinoline and fluoroquinolone scaffolds demonstrates a powerful paradigm in medicinal chemistry: the systematic modification of a privileged core structure to optimize therapeutic efficacy. The existence of a compound like this compound is a testament to this ongoing effort to create novel quinoline derivatives with potentially superior properties.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1155603-85-2 |

|---|---|

Molecular Formula |

C15H8ClF2N |

Molecular Weight |

275.68 g/mol |

IUPAC Name |

4-chloro-5,7-difluoro-2-phenylquinoline |

InChI |

InChI=1S/C15H8ClF2N/c16-11-8-13(9-4-2-1-3-5-9)19-14-7-10(17)6-12(18)15(11)14/h1-8H |

InChI Key |

UZWORYLJDZPDFO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C(=CC(=C3)F)F)C(=C2)Cl |

Origin of Product |

United States |

Structure Activity Relationships Sar and Rational Design Principles of 4 Chloro 5,7 Difluoro 2 Phenylquinoline Analogues

General Principles of Quinoline (B57606) Scaffold Modification for Enhanced Activities

The versatility of the quinoline scaffold allows for extensive modification at various positions to modulate its physicochemical and pharmacological properties. frontiersin.orgrsc.org Functionalization of the quinoline core can influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity. frontiersin.org Key modification strategies include:

Substitution on the Carbocyclic and Heterocyclic Rings: Introducing different substituents on both the benzene (B151609) and pyridine (B92270) rings of the quinoline nucleus can significantly alter its electronic and steric properties, thereby influencing its biological activity. nih.govnih.gov

Hybridization with Other Pharmacophores: Linking the quinoline moiety with other known active fragments can lead to hybrid molecules with potentially synergistic or dual modes of action. nih.gov

Isosteric Replacements: Replacing certain atoms or groups with others that have similar steric and electronic characteristics can fine-tune the compound's properties.

The rational design of quinoline-based compounds often involves a deep understanding of the target's three-dimensional structure, allowing for the design of molecules that can specifically interact with key residues in the binding site. manchester.ac.uknih.gov

Influence of Halogen Substituents (Chlorine and Fluorine) at Specific Quinoline Ring Positions (C-5, C-6, C-7) on Molecular Interactions

Halogen atoms, particularly chlorine and fluorine, play a significant role in modulating the biological activity of quinoline derivatives. Their position on the quinoline ring is critical in determining the nature and strength of molecular interactions. researchgate.net The introduction of halogens can affect a molecule's lipophilicity, metabolic stability, and ability to form halogen bonds, which are noncovalent interactions between a halogen atom and an electron-rich atom. researchgate.netresearchgate.net

The strategic placement of halogens can enhance binding affinity and selectivity for a specific biological target. For instance, in some quinoline series, the presence of a chloro group at the 7th position has been shown to enhance anti-plasmodial activity. nih.gov

The presence of fluorine atoms at the C-5 and C-7 positions of the quinoline ring can have profound effects on the molecule's properties. Fluorine is the most electronegative element and can significantly alter the electronic distribution within the quinoline ring system. odmu.edu.ua This can influence the pKa of the quinoline nitrogen, affecting its ionization state at physiological pH. wikipedia.orgwikipedia.org

Mechanistically, fluorine substitution can lead to:

Enhanced Metabolic Stability: Fluorine atoms can block sites of metabolic oxidation, thereby increasing the compound's half-life in vivo. nih.gov

Increased Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with the target protein. Furthermore, fluorine can participate in halogen bonding, a type of non-covalent interaction that can contribute to the stability of the ligand-protein complex. researchgate.netnih.gov

Modulation of Lipophilicity: The introduction of fluorine can increase the lipophilicity of the molecule, which can affect its ability to cross cell membranes.

Computational studies have shown that fluorinated quinoline analogues can exhibit stronger binding to protein receptors due to halogen bonding interactions between the fluorine atom and amide-carbonyl groups of protein residues. nih.gov

The chlorine atom at the C-4 position of the quinoline ring is a key feature in many biologically active quinoline derivatives, including the well-known antimalarial drug chloroquine. wikipedia.org The C-4 position is susceptible to nucleophilic substitution, making it a versatile handle for introducing various side chains. nih.gov

The contribution of the C-4 chlorine includes:

Reactivity for Further Functionalization: The chloro group at C-4 can be readily displaced by nucleophiles, allowing for the synthesis of a wide array of 4-substituted quinoline analogues. nih.gov

Electronic Effects: The electron-withdrawing nature of chlorine influences the electron density of the quinoline ring, which can be crucial for its interaction with biological targets. researchgate.net

Steric Influence: The size of the chlorine atom can influence the conformation of side chains attached at or near this position, thereby affecting how the molecule fits into a binding pocket.

The combination of a C-4 chloro substituent with other modifications on the quinoline ring can lead to compounds with potent and selective biological activities.

Impact of the 2-Phenyl Moiety on Molecular Recognition and Ligand Binding

Key interactions involving the 2-phenyl moiety include:

π-π Stacking: The aromatic phenyl ring can participate in π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding pocket of a protein. mdpi.com These interactions are crucial for the stability of the ligand-protein complex.

Hydrophobic Interactions: The non-polar nature of the phenyl group allows it to fit into hydrophobic pockets within the target protein, displacing water molecules and leading to a favorable entropic contribution to binding.

Cation-π Interactions: The electron-rich face of the phenyl ring can interact favorably with positively charged residues (e.g., lysine, arginine) in the binding site.

The orientation and substitution pattern of the 2-phenyl ring can be further optimized to maximize these interactions and improve the compound's biological activity. For instance, substituents on the phenyl ring can modulate its electronic properties and create additional points of interaction with the target.

Positional Effects of Substituents on the Quinoline Core Structure

The specific placement of substituents on the quinoline core is a critical determinant of a compound's biological activity. The same substituent at different positions can lead to vastly different pharmacological profiles due to variations in the electronic and steric environment around the quinoline nucleus. rsc.orgnih.gov

The position of a substituent can influence:

Reactivity: The electron-donating or electron-withdrawing nature of a substituent can affect the reactivity of different positions on the quinoline ring towards metabolic enzymes or for further chemical modification. nih.gov

Conformation: Substituents can sterically influence the preferred conformation of the molecule, which in turn affects its ability to bind to a specific target.

Binding Mode: The position of a substituent dictates which residues it can interact with within the binding pocket of a target protein.

Therefore, a systematic exploration of substituent effects at various positions is a common strategy in the lead optimization phase of drug discovery.

The nitrogen atom at position 1 of the quinoline ring is a fundamental feature of the scaffold. It is a weak base and can be protonated at physiological pH. frontiersin.orgnih.gov This protonation state is crucial for the molecule's solubility and its ability to form hydrogen bonds with the biological target.

Modifications directly at the N-1 position are less common than substitutions on the carbocyclic or other positions of the heterocyclic ring. However, the electronic environment around the N-1 atom is heavily influenced by substituents elsewhere on the quinoline ring. For example, electron-withdrawing groups can decrease the basicity of the nitrogen, while electron-donating groups can increase it.

In the context of rational drug design, the ability of the N-1 nitrogen to act as a hydrogen bond acceptor is often a key interaction that anchors the quinoline scaffold within the binding site of a protein. nih.gov Therefore, maintaining or enhancing this capability is a critical consideration in the design of new quinoline-based analogues.

Substitutions at the C-2 Position

The phenyl group at the C-2 position of the quinoline scaffold is a significant determinant of biological activity and a primary site for modification. Research into 2-phenylquinoline (B181262) analogues has demonstrated that alterations to this aryl moiety can profoundly influence potency and even the spectrum of activity.

Historically, modifications at the C-2 position were often deemed unfavorable due to observed losses in biological activity with simple substitutions like methyl or hydroxyl groups. nih.gov However, subsequent research on derivatives with a ring system between the N-1 and C-2 positions, such as sulfur-bridged analogues, revealed that this position could be successfully modified to produce highly active compounds. nih.gov A crucial factor for the activity of quinolone antibacterials is maintaining planarity between the 4-keto group and the 3-carboxylic acid group, a principle that underscores the importance of the C-2 substituent's spatial arrangement. nih.gov

In the context of efflux pump inhibitors (EPIs) for Staphylococcus aureus, the C-2 aryl group is a key feature. Studies have shown that shifting the aryl portion from the C-2 to the C-3 position leads to a decrease in activity against S. aureus but an increase in EPI activity against nontuberculous mycobacteria (NTM). uniurb.itresearchgate.net Further exploration involved replacing the phenyl group with other aryl moieties, which led to the discovery of derivatives with improved EPI activity. uniurb.it For instance, in the pursuit of broad-spectrum anti-coronavirus agents, a p-propoxyphenyl group at the C-2 position was identified as a favorable structural feature for antiviral activity. nih.govacs.org

| Position | Substitution/Modification | Effect on Activity | Context | References |

|---|---|---|---|---|

| C-2 | Phenyl Group (Reference) | Baseline activity | General | uniurb.itresearchgate.net |

| C-2 | Shift of aryl group to C-3 | Decreased S. aureus EPI activity; Increased NTM EPI activity | Efflux Pump Inhibition | uniurb.itresearchgate.net |

| C-2 | p-propoxyphenyl | Favorable for antiviral activity | Anti-coronavirus | nih.govacs.org |

| C-2 | Methyl or Hydroxyl | Loss of biological activity | Antibacterial (early studies) | nih.gov |

Substitutions at the C-3 Position

The C-3 position of the quinoline ring is another site where modifications can modulate biological effects, although it has been explored less extensively than the C-2 and C-4 positions in the 2-phenylquinoline series. Nevertheless, substitutions at this position have been shown to be influential.

As mentioned previously, a notable structure-activity relationship involves the positional isomerization of the aryl group. Moving the aryl substituent from C-2 to C-3 resulted in a distinct shift in biological targets, reducing efficacy against the S. aureus NorA efflux pump while enhancing it against efflux pumps in nontuberculous mycobacteria. uniurb.it This highlights that the spatial relationship between the aryl group and the rest of the quinoline scaffold is critical for target specificity.

In other quinoline-based scaffolds, the C-3 position is often central to their mechanism. For example, in the quinolone class of antibacterials (which differ from 2-phenylquinolines), a carboxylic acid at the C-3 position is essential for their activity, which involves inhibiting bacterial DNA gyrase and topoisomerase IV. nih.gov While the 4-chloro-5,7-difluoro-2-phenylquinoline core does not possess this feature, it illustrates the general importance of the C-3 position in the broader quinoline family. More targeted studies on 2-phenylquinolines have also explored C-3 modifications for other applications, such as the development of c-Met kinase inhibitors, where 3,6-disubstituted quinolines have been investigated. nih.gov

| Position | Substitution/Modification | Effect on Activity | Context | References |

|---|---|---|---|---|

| C-3 | Aryl group (shifted from C-2) | Altered activity spectrum (less active vs. S. aureus, more active vs. NTM) | Efflux Pump Inhibition | uniurb.it |

| C-3 | Various substituents (in 3,6-disubstituted quinolines) | Modulated kinase inhibition | c-Met Inhibition | nih.gov |

Substitutions at the C-4 Position

The C-4 position, occupied by a chlorine atom in the parent compound, is a pivotal point for derivatization and is crucial for the biological activity of many 2-phenylquinoline analogues. The chloro group serves as a versatile chemical handle for introducing a wide array of substituents via nucleophilic substitution, allowing for extensive exploration of the SAR at this position.

Research into NorA efflux pump inhibitors has established that an alkylamino chain attached to the C-4 position via an oxygen linker is a necessary feature for potent activity. uniurb.itresearchgate.net This O-linked alkylamino side chain is preferred over direct substitution at the quinoline's N-1 position. uniurb.it Similarly, in the development of anti-coronavirus agents, an O-alkyl basic side chain at C-4 was found to be a key structural element for tuning antiviral activity and cytotoxicity. nih.govacs.org

The nature of the substituent at C-4 can also direct the compound's selectivity toward different biological targets. For instance, a study on quinoline-O-carbamate derivatives as potential treatments for Alzheimer's disease found that placing the carbamate (B1207046) fragment at the C-4 position resulted in compounds with significant and selective inhibitory potency against butyrylcholinesterase (BuChE). nih.gov This contrasts with substitutions at other positions, which yielded dual inhibitors or compounds selective for acetylcholinesterase (AChE). nih.gov

| Position | Substitution | Effect on Activity | Context | References |

|---|---|---|---|---|

| C-4 | Chlorine (Reference) | Serves as a synthetic precursor | General | uniurb.itresearchgate.net |

| C-4 | O-alkylamino chain | Essential for potent activity | NorA Efflux Pump Inhibition | uniurb.itresearchgate.net |

| C-4 | O-alkyl basic side chain | Important for tuning antiviral activity | Anti-coronavirus | nih.govacs.org |

| C-4 | Carbamate fragment | Conferred selective BuChE inhibitory potency | Cholinesterase Inhibition | nih.gov |

Substitutions at the C-5 and C-7 Positions

The fluorine atoms at the C-5 and C-7 positions of the benzene ring portion of the quinoline scaffold are important modulators of the compound's electronic properties and its interactions with biological targets. Halogenation, particularly fluorination, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.

The chemical tractability of these positions has been demonstrated through the development of synthetic protocols for the selective halogenation of quinolines at the C-5 and C-7 locations. researchgate.netrsc.orgnih.gov These methods, which allow for the introduction of chlorine, bromine, or iodine, open the door for systematic exploration of how different halogens or other functional groups at these sites affect activity. Computational studies on related compounds, such as 5,7-dichloro-8-hydroxy-2-methyl quinoline, further underscore that di-halogenation at the C-5 and C-7 positions is a recognized and significant substitution pattern in quinoline chemistry. uantwerpen.be

| Position | Substitution | Effect on Activity/Significance | Context | References |

|---|---|---|---|---|

| C-5, C-7 | Difluoro (Reference) | Influences electronic and physicochemical properties | General Medicinal Chemistry | nih.govuantwerpen.be |

| C-5 | Amino group | Optimal for antibacterial activity in certain quinolones | Antibacterial (Quinolone SAR) | nih.gov |

| C-7 | Substituted piperazinyl | Synergistic effect with C-5 substitution | Antibacterial (Quinolone SAR) | nih.gov |

| C-5, C-7 | Other Halogens (Cl, Br, I) | Synthetic methods developed for SAR exploration | Synthetic Chemistry | rsc.orgnih.gov |

Strategies for Scaffold Hopping and Lead Optimization within Quinoline Chemistries

The development of novel therapeutic agents based on the quinoline framework extends beyond simple functional group modification and often involves more profound structural changes through scaffold hopping and rigorous lead optimization.

Scaffold hopping is a rational design strategy where the core molecular structure (the scaffold) of a known active compound is replaced with a different scaffold, while preserving the essential three-dimensional arrangement of key functional groups responsible for biological activity. patsnap.comtmu.edu.tw This technique is particularly valuable for discovering new chemical classes with improved properties or for navigating around existing patents. The quinoline nucleus has been successfully employed as a "hop" from other heterocyclic systems. For instance, researchers have designed novel quinoline-based biofilm dispersal agents by applying a scaffold hopping strategy from a different class of molecules. nih.gov Similarly, new antimycobacterial agents were developed by replacing the imidazo[1,2-a]pyridine-3-carboxamide (B1205228) scaffold of a known inhibitor with a 2-(quinolin-4-yloxy)acetamide system, which led to potent compounds targeting the cytochrome bc1 complex. nih.gov

Lead optimization is an iterative process that refines a "lead" compound—a promising molecule identified through screening or initial design—into a viable drug candidate. patsnap.comyoutube.com This process aims to enhance desired properties such as potency, selectivity, and the ADME (absorption, distribution, metabolism, and excretion) profile, while minimizing toxicity. patsnap.comyoutube.com For quinoline-based chemistries, this involves a cycle of:

Design: Using SAR data and computational modeling to predict modifications that could improve properties. researchgate.net

Synthesis: Chemically creating the newly designed analogues.

Testing: Evaluating the new compounds in a battery of in vitro and in vivo assays to measure potency, metabolic stability, solubility, and potential off-target effects. youtube.com

An example of lead optimization within the 2-phenylquinoline class is the effort to develop NorA efflux pump inhibitors. After identifying an initial lead, researchers systematically modified the C-2, C-4, and other positions to improve potency and reduce host cell toxicity, leading to optimized candidates with significantly enhanced activity. uniurb.it

Computational and Theoretical Investigations of 4 Chloro 5,7 Difluoro 2 Phenylquinoline and Analogues

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of quinoline (B57606) derivatives. These methods allow for the detailed analysis of molecular orbitals, charge distribution, and reactivity indices, which are fundamental to predicting the chemical behavior of 4-Chloro-5,7-difluoro-2-phenylquinoline.

The electronic properties of quinoline derivatives are significantly influenced by the nature and position of substituents on the quinoline core. For instance, the introduction of fluorine atoms and a phenyl group, as in the case of this compound, can substantially alter the electron density distribution across the molecule.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. For quinoline derivatives, the distribution of HOMO and LUMO is typically spread across the entire molecule, with specific localizations depending on the substituents. In this compound, the electron-withdrawing nature of the chlorine and fluorine atoms is expected to lower both HOMO and LUMO energy levels, potentially affecting its reactivity profile. Studies on similar compounds, such as 2-phenylquinoxaline, have shown that the HOMO-LUMO energy gap can be around 4.26 eV, indicating significant electronic stability. mdpi.com

Molecular Electrostatic Potential (MEP): Molecular Electrostatic Potential maps are valuable tools for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In quinoline derivatives, the nitrogen atom typically represents a region of negative potential, making it susceptible to electrophilic attack. Conversely, the carbon atoms attached to electronegative substituents like chlorine and fluorine will exhibit positive potential, marking them as likely sites for nucleophilic attack. For instance, in 2-phenylquinoxaline, MEP analysis has indicated a predisposition to nucleophilic rather than electrophilic attacks. mdpi.comrsc.org

Reactivity Descriptors: Conceptual DFT provides a range of reactivity descriptors, such as Fukui functions and Mulliken population analysis, which offer a quantitative measure of local reactivity. Fukui functions (f(r)) help in identifying the most reactive sites in a molecule for nucleophilic (f+(r)), electrophilic (f-(r)), and radical (f0(r)) attacks. iipseries.orgresearchgate.net By calculating these indices for each atom in this compound, one can predict the regioselectivity of its reactions. For example, the carbon atom at the C4 position, bonded to the chlorine atom, is anticipated to be a primary site for nucleophilic substitution.

A theoretical study on quinoline-triazole derivatives highlighted that partial atomic charges and the HOMO-LUMO energy gap are key descriptors correlated with antibacterial activity. acs.org Similarly, for this compound, these quantum chemical parameters would be essential in understanding its biological and chemical reactivity.

| Descriptor | Significance | Predicted Influence on this compound |

|---|---|---|

| HOMO-LUMO Energy Gap (ΔE) | Indicates chemical stability and reactivity. | The electron-withdrawing groups may modulate the gap, influencing its stability and reactivity. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts reactive sites. | The nitrogen atom and the halogen-substituted carbons are expected to be key reactive centers. |

| Fukui Functions (f(r)) | Quantifies the reactivity of specific atomic sites towards nucleophilic, electrophilic, or radical attack. | Would likely confirm the C4 position as a prime site for nucleophilic substitution. |

| Mulliken Atomic Charges | Estimates the partial charge on each atom in the molecule. | Would show significant positive charges on carbons attached to halogens and a negative charge on the nitrogen atom. |

Molecular Docking Simulations to Predict Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. For this compound, molecular docking can be employed to explore its potential as an inhibitor for various biological targets.

The quinoline scaffold is a well-known pharmacophore present in numerous therapeutic agents, and its derivatives have been shown to interact with a wide range of biological targets.

Potential Biological Targets and Interactions:

HIV Reverse Transcriptase (RT): Quinolone derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). iipseries.orgresearchgate.netnumberanalytics.comscielo.br Docking studies have shown that these compounds can bind to an allosteric pocket of HIV-1 RT, inducing conformational changes that inhibit the enzyme's function. For this compound, the phenyl group at the C2 position and the halogen substitutions could play a significant role in establishing hydrophobic and halogen bond interactions within the NNRTI binding pocket. Key amino acid residues that frequently interact with quinoline-based NNRTIs include Lys101, Tyr181, Tyr188, and Trp229. scielo.br

DNA Gyrase: Quinolones are a major class of antibiotics that target bacterial DNA gyrase, an enzyme essential for DNA replication. acs.orgresearchgate.net The core mechanism involves the stabilization of the gyrase-DNA complex, leading to the inhibition of DNA replication and bacterial cell death. The 4-chloro substituent in this compound is analogous to the fluoroquinolone scaffold and could potentially interact with the active site of DNA gyrase. Docking studies of similar compounds have revealed interactions with the GyrA subunit and the cleaved DNA, often mediated by a magnesium ion. acs.org

Protein Kinases: Many quinoline derivatives have been developed as protein kinase inhibitors for the treatment of cancer. mdpi.com For example, N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides have been shown to occupy the ATP-binding site of PI3Kα. mdpi.com The 2-phenylquinoline (B181262) core of the target compound could potentially fit into the ATP-binding pocket of various kinases, with the chloro and difluoro substituents contributing to the binding affinity and selectivity through specific interactions.

Other Potential Targets: Research has also explored quinolines as inhibitors of proteins involved in SARS-CoV-2 assembly and as potential dual inhibitors of HIV reverse transcriptase and integrase. acs.orgresearchgate.net Furthermore, some quinoline derivatives have been found to target the human purine (B94841) binding proteome, including aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2). researchgate.net

The predicted binding affinity, typically expressed as a docking score, along with the detailed analysis of intermolecular interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking, and halogen bonds), can provide a strong rationale for the synthesis and biological evaluation of this compound and its analogues against these targets.

| Quinoline Analogue Type | Protein Target | Key Interactions/Findings | Reference |

|---|---|---|---|

| Pyrazoline and pyrimidine (B1678525) containing quinolines | HIV Reverse Transcriptase | Compound with pyrimidine moiety showed higher docking scores. | numberanalytics.com |

| Quinolones with C-8 halogen substitution | HIV Reverse Transcriptase and Integrase | Halogen at C-8 could increase interactions; potential for dual inhibition. | acs.org |

| Fluorine based quinolines | SARS-CoV-2 assembly proteins | Identified promising candidates with good binding energies and ADME properties. | researchgate.net |

| 6-substituted-2-(3-phenoxyphenyl)-4-phenyl quinolines | DNA Gyrase | Docking results were superior on DNA gyrase A over DNA gyrase B. | mdpi.com |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | PI3Kα | Derivatives occupy the PI3Kα binding site and engage with key binding residues. | mdpi.com |

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a powerful computational tool to study the dynamic behavior of molecules and their complexes over time. Unlike static docking methods, MD simulations can reveal the conformational changes, flexibility, and stability of a ligand-protein complex in a simulated physiological environment. For this compound, MD simulations would be a crucial step to validate docking predictions and to gain a deeper understanding of its interaction dynamics with potential biological targets.

Assessing Complex Stability and Conformation:

An MD simulation of the this compound-protein complex would typically be run for a duration of nanoseconds to microseconds. During the simulation, the trajectory of all atoms in the system is calculated, providing a wealth of information.

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is monitored throughout the simulation to assess the stability of the complex. A stable RMSD profile suggests that the ligand remains bound in a consistent orientation within the binding pocket. Studies on quinoline derivatives have shown that stable ligand-protein complexes can be identified through RMSD analysis. numberanalytics.comnih.gov

Root Mean Square Fluctuation (RMSF): RMSF analysis helps to identify the flexible regions of the protein. By observing the fluctuations of amino acid residues in the binding site, one can understand how the protein adapts to the presence of the ligand.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the protein over the simulation time is a strong indicator of a stable interaction. For quinoline derivatives, hydrogen bonding with key residues in the active site is often critical for their inhibitory activity. numberanalytics.com

Solvent Accessible Surface Area (SASA): SASA calculations can indicate how the binding of the ligand affects the exposure of the protein surface to the solvent. A decrease in SASA upon ligand binding can suggest a more compact and stable complex. numberanalytics.com

Binding Free Energy Calculations:

MD simulations can be coupled with methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to calculate the binding free energy of the ligand-protein complex. This provides a more accurate estimation of the binding affinity than docking scores alone. The binding free energy is composed of various terms, including van der Waals, electrostatic, polar solvation, and non-polar solvation energies. A lower (more negative) binding free energy indicates a more potent inhibitor. Such calculations have been successfully applied to various quinoline derivatives to rank their potential efficacy. acs.org

| Parameter | Information Provided | Example from Literature on Quinoline Derivatives | Reference |

|---|---|---|---|

| RMSD | Stability of the protein-ligand complex over time. | Stable RMSD values indicated stable ligand-Mpro complexes for designed quinoline derivatives against SARS-CoV-2. | numberanalytics.com |

| RMSF | Flexibility of protein residues, especially in the binding site. | Analysis of residue flexibility revealed comparable stability of a quinoline derivative complex to a reference drug. | numberanalytics.com |

| Hydrogen Bond Analysis | Persistence and strength of hydrogen bonds between ligand and protein. | A large number of intermolecular hydrogen bonds indicated strong interaction and validated docking results. | numberanalytics.com |

| MM/GBSA Binding Free Energy | More accurate prediction of binding affinity. | MM/GBSA calculations were used to evaluate the binding free energies of pyrido fused imidazo[4,5-c]quinolines as anti-tumor agents. | acs.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent analogues. For this compound, developing a QSAR model would be highly beneficial for optimizing its potential therapeutic effects.

Developing a QSAR Model:

The development of a QSAR model typically involves the following steps:

Data Set Selection: A dataset of structurally related compounds with experimentally determined biological activities is required. For this compound, this would involve synthesizing and testing a series of analogues with variations in the substituents on the quinoline and phenyl rings.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices, and 2D pharmacophore fingerprints.

3D descriptors: Van der Waals volume, surface area, and descriptors derived from the 3D conformation of the molecule.

Physicochemical descriptors: LogP (lipophilicity), molar refractivity, and electronic parameters like dipole moment and polarizability. Quantum chemical descriptors such as HOMO-LUMO energies and partial atomic charges are also frequently used. acs.orgresearchgate.net

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the calculated descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques. This ensures that the model is robust and can accurately predict the activity of new compounds.

Application to this compound:

QSAR studies on various quinoline derivatives have revealed the importance of several types of descriptors in determining their biological activity.

Antibacterial Activity: A QSAR study on quinolone-triazole derivatives found that partial atomic charges on specific atoms, bond lengths, and the HOMO-LUMO energy gap were crucial for their antibacterial activity against P. aeruginosa. acs.org Another study on quinoline derivatives against S. aureus identified the nucleophilic frontier electron density of C(5) and the bond order of C(9)-N(1) as key factors. scielo.br

Anticancer Activity: For quinoline derivatives with anticancer properties, descriptors related to molecular volume, electronegativity, and van der Waals volume have been shown to be important. nih.govorganic-chemistry.org

Antimalarial Activity: 3D-QSAR models (CoMFA and CoMSIA) for 2,4-disubstituted quinoline derivatives have highlighted the importance of steric and electrostatic fields in determining their antimalarial activity. mdpi.com A 2D-QSAR model for quinoline derivatives against P. falciparum found that descriptors related to lipophilicity (e.g., presence of fluorine or chlorine) and hydrogen-bonding capacity were significant. rsc.org

Based on these findings, a QSAR model for this compound and its analogues would likely involve a combination of electronic, steric, and hydrophobic descriptors. The presence of the two fluorine atoms and the chlorine atom would significantly impact descriptors related to electronegativity, polarizability, and lipophilicity. The phenyl group at the C2 position would contribute to the steric and hydrophobic properties of the molecule. By understanding the quantitative impact of these features on biological activity, more effective derivatives can be designed.

| Biological Activity | Key Descriptor Types | Specific Examples | Reference |

|---|---|---|---|

| Antibacterial | Electronic, Quantum Chemical | Partial atomic charges, HOMO-LUMO energy gap, LogP | acs.org |

| Anticancer | Steric, Electronic | Van der Waals volume, Electron density, Electronegativity | nih.gov |

| Antimalarial | 3D-QSAR (Steric, Electrostatic), Physicochemical | CoMFA/CoMSIA fields, Molar refractivity, VABC | mdpi.comrsc.org |

| Anti-HIV | Classical, De Novo | Linear regression correlations, Free-Wilson approach | rsc.org |

Advanced Theoretical Approaches for Reaction Mechanism Elucidation in Quinoline Derivatization

Understanding the reaction mechanisms involved in the synthesis and derivatization of quinolines is fundamental for optimizing reaction conditions, improving yields, and designing novel synthetic routes. Advanced theoretical approaches, primarily based on quantum chemical calculations, have become indispensable tools for elucidating these complex reaction pathways.

Investigating Reaction Mechanisms:

For this compound, theoretical methods can be applied to study several key reactions:

Quinoline Synthesis: The synthesis of the quinoline core itself can be investigated. Classical methods like the Skraup, Doebner-von Miller, and Friedländer syntheses involve multiple steps, including condensations, cyclizations, and oxidations. iipseries.org Computational studies can map out the potential energy surface for these reactions, identifying intermediates and transition states. For example, the mechanism of the FeCl3-catalyzed three-component synthesis of quinolines is believed to involve the activation of both imine addition and cyclization processes. scielo.br Theoretical calculations can help to validate such proposed mechanisms and provide detailed energetic information for each step.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C4 position of this compound is expected to be susceptible to nucleophilic substitution. This is a common strategy for introducing a wide variety of functional groups at this position. Theoretical studies can elucidate the mechanism of these SNAr reactions, which typically proceed through a Meisenheimer complex intermediate. DFT calculations can be used to determine the activation energies for the formation and breakdown of this intermediate, as well as to investigate the influence of the substituents (difluoro and phenyl groups) on the reaction rate. Studies on the nucleophilic substitution of other chloroquinolines have highlighted the importance of acid and base catalysis, which can also be modeled computationally. researchgate.netmdpi.com

Catalyst Role and Design: Many quinoline synthesis and derivatization reactions are catalyzed by acids, bases, or transition metals. researchgate.netnih.gov Theoretical methods can be used to understand the role of the catalyst in lowering the activation barriers of the reaction. For instance, in metal-catalyzed reactions, computational studies can model the coordination of the reactants to the metal center and the subsequent steps of the catalytic cycle, such as oxidative addition and reductive elimination. rsc.org This understanding can guide the development of more efficient and selective catalysts.

Advanced Computational Techniques:

Transition State Theory: By locating the transition state structures on the potential energy surface, the activation energy of a reaction can be calculated. This allows for a quantitative prediction of the reaction rate and an understanding of the factors that control the reaction's feasibility.

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations can trace the reaction path from the transition state to the reactants and products, confirming that the located transition state indeed connects the intended species.

Solvation Models: The effect of the solvent on the reaction mechanism can be included in the calculations using implicit or explicit solvation models. This is crucial for obtaining accurate results, as many reactions are performed in solution.

By applying these advanced theoretical approaches to the derivatization of this compound, a deeper understanding of its reactivity can be achieved, paving the way for the rational design of new synthetic methodologies and the creation of novel functionalized quinoline derivatives.

Compound Index

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

Spectroscopic Characterization Methods

Spectroscopy is fundamental to molecular characterization, with each method offering unique insights into the compound's structure, bonding, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, HSQC, DEPT)NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: This technique would identify all unique proton environments in the molecule. For 4-Chloro-5,7-difluoro-2-phenylquinoline, one would expect to see distinct signals for the protons on the phenyl ring and the quinoline (B57606) core. The coupling patterns (splitting) and integration values would help assign each signal to a specific proton. The fluorine atoms at positions 5 and 7 would introduce additional complex splitting (J-coupling) to the signals of nearby protons.

¹³C NMR: This experiment detects the carbon atoms in the molecule, providing information on the number of unique carbon environments. The chemical shifts would indicate the type of carbon (aliphatic, aromatic, attached to a heteroatom).

2D NMR (HSQC, DEPT): Distortionless Enhancement by Polarization Transfer (DEPT) experiments would differentiate between CH, CH₂, and CH₃ groups. A Heteronuclear Single Quantum Coherence (HSQC) spectrum would then correlate each proton signal directly to its attached carbon atom, allowing for the unambiguous assignment of the ¹H and ¹³C spectra.

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Motifs

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the ultimate proof of structure. This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding exact bond lengths, bond angles, and torsion angles. It would also reveal how the molecules pack together in the crystal lattice, identifying any intermolecular interactions such as π-π stacking or halogen bonding that define the supramolecular architecture.

Chromatographic Techniques (e.g., HPLC, GC-MS) for Isolation and Purity Determination

Chromatographic methods are essential for purifying the compound and assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of a non-volatile compound. A sample is passed through a column, and its purity is assessed by the presence of a single major peak in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS separates components of a mixture and provides a mass spectrum for each, allowing for both separation and identification of the target compound and any potential impurities.

Mechanistic Studies of Biological Interactions Excluding Clinical Outcomes

Investigation of Molecular Target Engagement and Interaction Mechanisms

The biological activity of a compound is intrinsically linked to its ability to interact with specific molecular targets within a biological system. For 4-Chloro-5,7-difluoro-2-phenylquinoline, research has begun to shed light on its engagement with several key proteins, offering clues to its potential pharmacological effects.

Inhibition of Bacterial DNA Gyrase and Topoisomerase Enzymes

While direct inhibitory data for this compound against bacterial DNA gyrase and topoisomerase is not extensively available in the public domain, the broader class of quinoline (B57606) derivatives has been a major focus of antibacterial research, particularly as inhibitors of these essential bacterial enzymes. Quinolones, a well-established class of antibiotics, function by targeting DNA gyrase and topoisomerase IV, leading to the disruption of bacterial DNA replication and repair. nih.govnih.gov

Enzyme Inhibition Profiles

The interaction of this compound with various other enzymes is an area of active investigation. The diverse reactivity of the quinoline scaffold suggests potential interactions with a range of enzymatic targets.

One area of interest is the inhibition of Histone Deacetylases (HDACs) . A study on 2-phenylquinoline-4-carboxylic acid derivatives revealed their potential as HDAC inhibitors. koreascience.kr This suggests that the 2-phenylquinoline (B181262) scaffold, a core component of the compound , could serve as a basis for designing HDAC inhibitors. Further studies are required to determine if this compound itself exhibits significant HDAC inhibitory activity.

Regarding other enzymes such as Acetylcholinesterase , Carbonic Anhydrase , Dihydrofolate Reductase , and Plasmepsin , there is currently a lack of specific inhibitory data for this compound in the available scientific literature. However, the broad inhibitory potential of substituted quinolines against various enzymes warrants further screening of this compound against these targets. For instance, some substituted quinolines have been investigated as inhibitors of acetylcholinesterase and other metabolic enzymes. mdpi.comsynquestlabs.com

Receptor Antagonism Studies

The nervous system presents another promising area for the potential activity of this compound, particularly concerning NMDA receptors . These receptors play a crucial role in excitatory neurotransmission, and their antagonists have therapeutic potential in various neurological disorders. nih.gov

Research on quinoline derivatives has demonstrated their ability to act as NMDA receptor antagonists. Specifically, a study on 4-substituted-quinoline-2-carboxylic acid derivatives identified compounds with significant antagonistic activity at the glycine (B1666218) site of the NMDA receptor. koreascience.kr The structure-activity relationship from this study indicated that the substitution pattern on the quinoline ring is critical for binding affinity. While this study did not include this compound, it provides a strong foundation for investigating its potential as an NMDA receptor antagonist. The specific halogenation pattern of the compound could influence its binding affinity and selectivity for different NMDA receptor subunits.

Elucidation of Structure-Mechanism Relationships for Halogenated Phenylquinolines

The biological activity of phenylquinoline derivatives is significantly influenced by the nature and position of substituents on both the quinoline and phenyl rings. Halogenation, in particular, plays a crucial role in modulating the physicochemical properties and, consequently, the biological interactions of these compounds.

Studies on 5,7-dihalo-8-quinolinol complexes have shown that di-halogenation can lead to potent antitumor activity. nih.govnih.gov This suggests that the presence of two halogen atoms on the quinoline ring, as seen in this compound, could be a key determinant of its biological effects.

Applications in Materials Science and Non Biological Systems

Quinoline (B57606) Derivatives in Organic Electronic Device Applications

Quinoline derivatives are increasingly recognized for their potential in organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs). Their electron-accepting nature makes them suitable candidates for electron-transporting layers or as hosts for emissive dopants. The introduction of halogen atoms, such as fluorine and chlorine, can significantly influence the electronic properties of the quinoline core. These substitutions can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport. Furthermore, the phenyl group at the 2-position can enhance the thermal and morphological stability of thin films, a critical factor for device longevity.

While specific data for 4-Chloro-5,7-difluoro-2-phenylquinoline in OLEDs is not yet available, studies on analogous fluorinated and chlorinated quinoline derivatives have demonstrated their promise. For instance, the incorporation of fluorine atoms has been shown to improve the efficiency and color purity of blue-emitting OLEDs.

Table 1: Potential Electronic Properties of Halogenated 2-Phenylquinoline (B181262) Derivatives for Organic Electronics (Hypothetical Data)

| Property | Predicted Value Range | Influence of Substituents |

| Electron Affinity | 2.8 - 3.5 eV | Increased by fluoro and chloro groups, facilitating electron injection. |

| Ionization Potential | 5.8 - 6.5 eV | Influenced by the overall electronic structure. |

| HOMO-LUMO Gap | 2.9 - 3.7 eV | Tunable by the nature and position of halogen and phenyl groups. |

| Thermal Stability (Td) | > 300 °C | Phenyl group and rigid quinoline core contribute to high stability. |

Note: This table presents hypothetical data based on known structure-property relationships in related quinoline derivatives. Experimental verification for this compound is required.

Utilization in Stable Heat-Resistant Coating Formulations

The inherent thermal stability of the quinoline ring system makes its derivatives attractive for the development of heat-resistant coatings. The presence of strong carbon-fluorine and carbon-chlorine bonds in this compound is expected to further enhance its thermal and chemical resistance. Such coatings are crucial for protecting surfaces in demanding environments, such as in aerospace, automotive, and industrial applications.

Research into poly(quinoline)s has demonstrated their exceptional thermal and oxidative stability, with some polymers showing no weight loss below 500°C. While polymerization of this compound has not been reported, its incorporation as a monomer or an additive in polymer formulations could impart enhanced thermal performance and durability. The fluorinated and chlorinated nature of the molecule could also contribute to desirable surface properties, such as hydrophobicity and low surface energy.

Development as Fluorescent Probes for Chemical Sensing

Quinoline derivatives are well-established fluorophores, and their fluorescence properties can be finely tuned by the introduction of various functional groups. crimsonpublishers.com The nitrogen atom in the quinoline ring can act as a binding site for metal ions, leading to changes in the fluorescence emission, a phenomenon known as chelation-enhanced fluorescence (CHEF) or fluorescence quenching. nih.gov The presence of halogen atoms and a phenyl group in this compound can modulate its photophysical properties, such as quantum yield and Stokes shift.

These characteristics make it a promising candidate for the development of fluorescent probes for the detection of specific analytes, including metal ions and anions. For example, the difluoro-substitution could influence the binding affinity and selectivity towards certain ions. While specific sensing data for this compound is not available, numerous studies on other functionalized quinolines have demonstrated their efficacy as selective and sensitive chemosensors. nih.gov

Table 2: Predicted Photophysical Properties of this compound as a Potential Fluorescent Probe (Hypothetical Data)

| Property | Predicted Value Range | Significance for Sensing Applications |

| Absorption Maximum (λabs) | 320 - 360 nm | Excitation wavelength range. |

| Emission Maximum (λem) | 400 - 480 nm | Determines the color of the emitted light. |

| Quantum Yield (ΦF) | 0.1 - 0.5 | Efficiency of the fluorescence process. |

| Stokes Shift | 80 - 120 nm | Separation between absorption and emission peaks, important for reducing self-absorption. |

Note: This table presents hypothetical data based on the photophysical properties of similar quinoline derivatives. Experimental measurements are necessary to confirm these predictions.

Hierarchical Self-Assembly into Nanostructures

The planar and rigid structure of the quinoline core, combined with the potential for intermolecular interactions such as π-π stacking and halogen bonding, makes this compound a candidate for hierarchical self-assembly into well-defined nanostructures. The phenyl group can further promote π-π stacking interactions, while the fluorine and chlorine atoms can participate in halogen bonding, a non-covalent interaction that is increasingly being utilized in crystal engineering and supramolecular chemistry.

The ability to form ordered nanostructures is crucial for the bottom-up fabrication of functional materials with applications in areas such as nanoelectronics and catalysis. The specific morphology of the self-assembled structures (e.g., nanofibers, nanoribbons, or vesicles) would be dependent on factors such as solvent, temperature, and concentration. While the self-assembly of this compound has not been experimentally demonstrated, the principles of supramolecular chemistry suggest that it possesses the necessary structural features to form ordered aggregates. nih.gov

Future Research Directions and Unexplored Avenues

Exploration of Novel and Sustainable Synthetic Pathways for Quinoline (B57606) Scaffolds

The synthesis of quinoline and its derivatives has been a subject of intense research for over a century. mdpi.com Classical methods like the Skraup, Doebner-von Miller, and Friedländer syntheses have been foundational. ijpsjournal.comnumberanalytics.comtandfonline.com However, these often require harsh reaction conditions, expensive catalysts, and can generate significant waste. nih.govresearchgate.net

The future of quinoline synthesis lies in the development of novel and sustainable pathways. This includes:

Catalytic C–H Bond Activation: This strategy offers an atom-economical approach to building the quinoline core. mdpi.com

Transition-Metal-Free Protocols: Moving away from precious metal catalysts like palladium and gold can reduce costs and environmental impact. mdpi.com

Photo-Induced Oxidative Cyclization: Utilizing light as a reagent aligns with green chemistry principles. mdpi.com

Nanocatalysts: The use of nanocatalysts or nanocomposites presents an effective and environmentally friendly option for quinoline synthesis, often allowing for milder reaction conditions and easier catalyst recovery. nih.gov

Recent advancements have already shown promise in these areas. For instance, methods using formic acid as a catalyst have demonstrated higher selectivity and biodegradability. ijpsjournal.com Similarly, the use of magnetic nanoparticles as catalysts has enabled faster synthesis and easy catalyst removal. acs.org

Advanced Computational Design for Targeted Activity and Selectivity

Computational tools are becoming indispensable in modern drug discovery and materials science. For quinoline derivatives, these methods can accelerate the design of compounds with specific biological activities and selectivity.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies help to understand the relationship between the physicochemical properties of quinoline derivatives and their biological activity. wisdomlib.orgjlu.edu.cnresearchgate.net This understanding can guide the design of more potent and selective compounds.

Molecular Docking: This technique predicts the binding affinity and interaction of a molecule with a biological target, such as a protein or enzyme. nih.govnih.govtubitak.gov.trnih.govmdpi.comscielo.br For example, docking studies have been used to identify quinoline derivatives with potential as HIV reverse transcriptase inhibitors and antimalarial agents. nih.govnih.gov

By employing these computational methods, researchers can screen large virtual libraries of quinoline analogues, prioritizing those with the highest predicted activity and best safety profiles for synthesis and further testing.

Development of 4-Chloro-5,7-difluoro-2-phenylquinoline Analogues with Tuned Specificity

The specific substitutions on the this compound ring system offer a rich playground for medicinal chemists. The development of analogues with tuned specificity is a key area for future research. This involves systematically modifying the substituents on the quinoline core to enhance activity against a specific biological target while minimizing off-target effects.

Structure-Activity Relationship (SAR) studies are crucial in this endeavor. mdpi.comresearchgate.net By synthesizing and testing a series of related compounds, researchers can identify the key structural features responsible for the desired biological activity. For instance, the addition of electron-donating or electron-withdrawing groups can significantly alter the electronic properties, lipophilicity, and receptor-binding affinities of the molecule. researchgate.net

Expanding Applications in Emerging Materials Science Fields

While quinoline derivatives are well-established in medicinal chemistry, their potential in materials science is an emerging and exciting area of research. numberanalytics.comrsc.orgresearchgate.net The unique photophysical and electronic properties of the quinoline scaffold make it an attractive building block for novel materials.

Potential applications include:

Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives have shown promise as materials for the emission layer in OLEDs. researchgate.net

Conjugated Polymers: These materials have potential applications in optoelectronics and photovoltaics. numberanalytics.com

Metal-Organic Frameworks (MOFs): MOFs containing quinoline ligands could be used for gas storage and separation. numberanalytics.com

Coordination Polymers: Quinoline-based ligands can be used to construct coordination polymers with interesting photoluminescent and magnetic properties. mdpi.com

Further research in this area could lead to the development of new materials with tailored properties for a wide range of technological applications.

Addressing Unresolved Challenges in Quinoline Synthesis and Functionalization

Despite significant progress, several challenges remain in the synthesis and functionalization of quinolines. mdpi.commdpi.comrsc.org Addressing these challenges will be crucial for unlocking the full potential of this important class of compounds.

Key unresolved issues include:

Limited Substrate Scope: Many existing synthetic methods are limited in the range of starting materials they can accommodate, restricting the diversity of accessible quinoline derivatives. mdpi.com

Moderate Selectivity: Achieving high regioselectivity in the functionalization of the quinoline ring can be difficult, often leading to mixtures of products. mdpi.com

Unsustainable Reagents: The reliance on precious metal catalysts and stoichiometric oxidants remains a concern for the environmental and economic sustainability of some synthetic routes. mdpi.com

C-H Functionalization: While C-H activation has shown great promise, developing methods for the regioselective functionalization of all positions of the quinoline ring remains an active area of research. mdpi.com

Future research should focus on developing more versatile and robust synthetic methods that can overcome these limitations, enabling the efficient and selective synthesis of a wider range of functionalized quinolines.

Q & A

Q. What spectroscopic methods are most effective for characterizing 4-Chloro-5,7-difluoro-2-phenylquinoline, and how should data interpretation be approached?

Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR : Identifies proton environments, with chlorine and fluorine substituents causing distinct deshielding effects. For example, aromatic protons adjacent to electron-withdrawing groups (e.g., Cl, F) exhibit downfield shifts (δ 7.5–8.5 ppm).

- ¹³C NMR : Confirms carbon skeleton connectivity. Fluorine coupling (²JCF ~35 Hz) splits carbon signals, requiring careful assignment .

- Infrared (IR) Spectroscopy : Detects functional groups (e.g., C-Cl stretch at ~750 cm⁻¹, C-F stretch at ~1100 cm⁻¹). Peak broadening may occur due to halogen electronegativity .

- Mass Spectrometry (MS) : Molecular ion peaks (M⁺) and fragmentation patterns (e.g., loss of Cl/F substituents) validate molecular weight (C₁₅H₈ClF₂N: theoretical MW 283.68 g/mol). High-resolution MS (HRMS) ensures accuracy (±0.001 amu) .

Q. What are the standard synthetic protocols for this compound, and how can reaction yields be optimized?

Answer:

- Key Routes :

- Friedländer Synthesis : Condensation of 2-aminobenzaldehyde derivatives with ketones (e.g., 4-chloro-2-phenylacetophenone) under acidic conditions (H₂SO₄, 120°C, 12h). Yields ~50–60% .

- Cross-Coupling Reactions : Pd-catalyzed Suzuki-Miyaura coupling of halogenated intermediates (e.g., 5,7-difluoro-4-chloroquinoline with phenylboronic acid). Use Pd(OAc)₂/PPh₃ in DMF at 80°C for 8h (yields ~70–75%) .

- Optimization Strategies :

- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient).

- Monitor reaction progress using TLC (Rf ~0.4 in 3:1 hexane/EtOAc).

Advanced Research Questions

Q. How do substituent positions (Cl, F, phenyl) influence the electronic properties and reactivity of this compound?

Answer:

- Electronic Effects :

- Fluorine : Strong electron-withdrawing effect via σ-withdrawal, decreasing electron density at positions 5 and 6. Enhances electrophilic substitution resistance.

- Chlorine : Combines inductive (-I) and resonance (+M) effects, directing electrophiles to meta positions .

- Reactivity Implications :

Q. What methodological challenges arise in crystallizing halogenated quinolines, and how can computational tools like SHELX address them?

Answer:

- Crystallization Challenges :

- Halogenated compounds often form twinned crystals due to strong intermolecular halogen bonding. Slow evaporation (CHCl₃/MeOH, 4°C) improves crystal quality.

- SHELX Applications :

- SHELXL : Refines disordered structures by constraining Cl/F occupancy factors.

- SHELXD : Solves phases via dual-space algorithms, critical for low-symmetry crystals (e.g., monoclinic P2₁/c) .

Q. How can discrepancies in spectroscopic and computational data (e.g., DFT vs. experimental NMR) be resolved for halogenated quinolines?

Answer:

- Data Reconciliation Steps :

- DFT Calculations : Use B3LYP/6-311+G(d,p) to model NMR chemical shifts. Compare with experimental data; deviations >0.5 ppm suggest conformational flexibility or solvent effects.

- Solvent Correction : Apply PCM (Polarizable Continuum Model) for DMSO-d₆ or CDCl₃ environments.

- X-ray Validation : Cross-check DFT-optimized geometries with crystallographic bond lengths (e.g., C-Cl = 1.72–1.75 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.